

# Application Notes and Protocols: Kinetic Studies of Trimethylolpropane Triacrylate (TMPTA) Polymerization

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Compound of Interest		
Compound Name:	Trimethylolpropane triacrylate	
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#### Introduction

Trimethylolpropane triacrylate (TMPTA) is a trifunctional monomer widely utilized in the development of polymers for coatings, inks, and 3D printing, primarily due to its rapid polymerization rate and the formation of highly cross-linked networks.[1] A thorough understanding of its polymerization kinetics is crucial for optimizing material properties, controlling reaction rates, and ensuring the efficiency of industrial processes. These application notes provide detailed protocols for the primary analytical techniques used to monitor the photopolymerization kinetics of TMPTA: Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR), Photo-Differential Scanning Calorimetry (Photo-DSC), and Dilatometry.

# Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR is a powerful technique for monitoring polymerization kinetics by tracking the concentration of functional groups in real-time.[2][3] For acrylates like TMPTA, the reaction progress is followed by observing the decrease in the infrared absorption band corresponding to the C=C double bond.[4]

#### **Experimental Protocol: RT-FTIR**

Sample Preparation:



- Prepare the TMPTA formulation by mixing the monomer with a photoinitiator (e.g., 1% w/w of a suitable initiator like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and any other additives.
- Ensure the mixture is homogeneous.
- If studying the effect of solvents, mix TMPTA with the desired solvent (e.g., 1-methyl-2-pyrrolidinone) at the required ratio.[5]

#### Sample Application:

- Place a small droplet of the formulation between two transparent salt plates (e.g., KBr or BaF<sub>2</sub>) or on an ATR crystal.
- $\circ~$  Use a spacer of known thickness (e.g., 10-25  $\mu m)$  to ensure a consistent sample path length.
- For studies excluding oxygen, the setup can be placed in a nitrogen-purged chamber.

#### Instrument Setup:

- Position the sample assembly in the FTIR spectrometer's sample compartment.
- Align the light source (e.g., UV-LED lamp with a specific wavelength such as 365 nm or 405 nm) to irradiate the sample directly.[4]

#### Data Acquisition:

- Collect a reference spectrum of the unreacted monomer mixture before irradiation begins.
- Start the real-time data acquisition, typically collecting several scans per second.
- Simultaneously, turn on the light source to initiate polymerization. The irradiation should start after an initial delay (e.g., 10 seconds) to establish a baseline.
- Monitor the decrease in the peak area of the acrylate C=C double bond, typically found around 1635 cm<sup>-1</sup>.[4] An internal standard peak that does not change during the reaction (e.g., the C=O ester carbonyl peak around 1730 cm<sup>-1</sup>) can be used for normalization.[7]



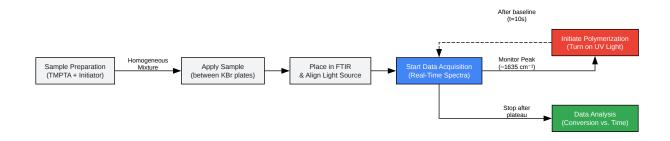
- Continue data collection until the reaction reaches a plateau or for a predetermined duration.
- Data Analysis:
  - Calculate the degree of conversion (C%) of the acrylate double bonds at each time point
     (t) using the following equation:
    - C(%) = (1 (At / A0)) \* 100
    - Where At is the area of the C=C peak at time t, and A0 is the initial area of the C=C peak before irradiation.
  - The polymerization rate (Rp) can be determined by taking the first derivative of the conversion versus time curve.[3]

**Data Presentation: RT-FTIR** 



Parameter	Typical Value/Range	Description	Reference
Monitored IR Peak	~1635 cm <sup>-1</sup>	Acrylate C=C double bond stretching vibration.	[4]
Internal Standard Peak	~1730 cm <sup>-1</sup>	Ester C=O carbonyl stretching vibration.	[7]
Sample Thickness	10 - 50 μm	Controlled by spacers to ensure consistent light path.	-
Light Source	UV-LED @ 365, 385, 405 nm	Specific wavelength to match photoinitiator absorption.	[4]
Final Conversion	30% - 70%	Depends on initiator efficiency, light intensity, and atmosphere.	[4]
Max. Polymerization Rate (Rp)	Varies	Highly dependent on experimental conditions.	[3]

# **Visualization: RT-FTIR Experimental Workflow**





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RT-FTIR experimental workflow for TMPTA polymerization.

# Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic polymerization process when the sample is exposed to light.[8] The rate of heat evolution is directly proportional to the rate of polymerization, providing valuable thermodynamic and kinetic data.[5][9]

### **Experimental Protocol: Photo-DSC**

- Sample Preparation:
  - Accurately weigh a small amount of the liquid TMPTA formulation (typically 1-5 mg) into an open aluminum DSC pan.[5]
  - Place an empty, open aluminum pan in the reference position.
- Instrument Setup:
  - Place the sample and reference pans into the DSC cell.
  - Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a controlled atmosphere and prevent oxygen inhibition.[8]
  - Set the instrument to an isothermal mode at the desired reaction temperature (e.g., 25°C or 37°C).
  - Allow the system to equilibrate until a stable heat flow baseline is achieved.
- Data Acquisition:
  - Initiate the UV irradiation using a light source of a specific intensity (e.g., 5-50 mW/cm²).[6]
     [8]



- Record the heat flow (in W/g) as a function of time. The start of irradiation will cause an exothermic peak.
- Continue the measurement until the heat flow returns to the baseline, indicating the completion of the reaction.
- Data Analysis:
  - $\circ$  The total heat of polymerization ( $\Delta$ Htotal) is determined by integrating the area under the exothermic peak.
  - The degree of conversion ( $\alpha$ ) at any time (t) is calculated as:
    - $\alpha(t) = Ht / \Delta H total$
    - Where Ht is the cumulative heat evolved up to time t.
  - The rate of polymerization (Rp) is proportional to the heat flow (dH/dt):
    - Rp = (dH/dt) / ∆Htheory
    - Where ΔHtheory is the theoretical enthalpy of polymerization for an acrylate double bond (typically ~78-86 kJ/mol).[3]

**Data Presentation: Photo-DSC** 



Parameter	Typical Value/Range	Description	Reference
Sample Mass	1 - 5 mg	Small mass ensures uniform irradiation and thermal response.	[5]
Light Intensity	5 - 50 mW/cm²	A key variable affecting polymerization rate and conversion.	[6][8]
Atmosphere	Nitrogen Purge (e.g., 50 cc/min)	Prevents oxygen inhibition for radical polymerization.	[8]
Isothermal Temperature	25 - 40 °C	Controls the baseline reaction environment.	[6]
Total Reaction Enthalpy	Varies	Depends on sample mass and final conversion.	[8]
Peak Exotherm Time	2 - 10 s	Time to reach the maximum polymerization rate.	[8]

# **Visualization: Photo-DSC Experimental Workflow**



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Photo-DSC experimental workflow for TMPTA polymerization.

### **Dilatometry**

Dilatometry is a classic technique that measures the volume shrinkage of a monomer as it converts to a denser polymer.[10] The change in volume is directly related to the extent of the



reaction.

# **Experimental Protocol: Dilatometry**

- Apparatus Setup:
  - A dilatometer consists of a reaction vessel of a known volume connected to a precisionbore capillary tube.[10]
  - Calibrate the volume of the dilatometer and the capillary (volume per unit length).
- Sample Preparation and Filling:
  - Prepare the TMPTA formulation. If using a thermal initiator, it should be added at this stage. For photopolymerization, the formulation is prepared as in other methods.
  - Degas the monomer mixture to remove dissolved oxygen, which can inhibit the reaction.
     This can be done via freeze-pump-thaw cycles.
  - Carefully fill the dilatometer with the degassed formulation, ensuring no air bubbles are trapped. The liquid should extend partway up the capillary tube.
- Data Acquisition:
  - Submerge the filled dilatometer in a constant-temperature water or oil bath to maintain isothermal conditions.[11]
  - Allow the system to reach thermal equilibrium, at which point the liquid level in the capillary will be stable.
  - For photopolymerization, initiate the reaction by directing a light source of constant intensity onto the reaction vessel.
  - Record the height of the meniscus in the capillary (h) at regular time intervals using a cathetometer.[11] The height will decrease as polymerization proceeds.
- Data Analysis:



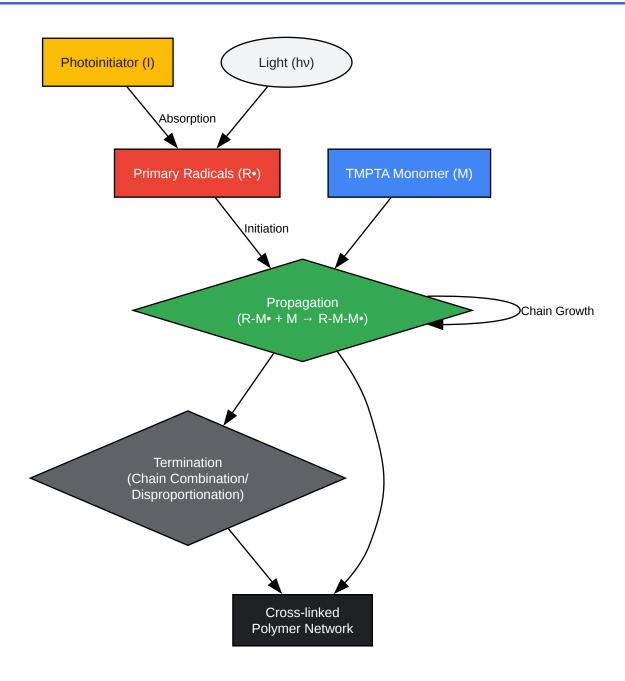
- The fractional conversion (p) at time (t) is calculated using the equation:
  - $p = (\Delta Vt / \Delta Vtotal) = (h0 ht) / (h0 hf)$
  - Where h0 is the initial height, ht is the height at time t, and hf is the final height at 100% conversion.
- ΔVtotal is the total volume change at complete conversion, which depends on the densities of the monomer and polymer.

**Data Presentation: Dilatometry** 

Parameter	Description	Reference
Reaction Temperature	Maintained constant (±0.1°C) in a liquid bath.	[11]
Atmosphere	Degassed sample to remove oxygen.	-
Measurement Tool	Cathetometer for precise height readings.	[11]
Key Data	Meniscus height (h) vs. time (t).	[11]

Visualization: Polymerization Logical Relationship





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Logical steps in the free-radical photopolymerization of TMPTA.

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